

# Confirming the Structure of BOC-D-Leucine Monohydrate: A Comparative NMR Spectroscopy Guide

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## Compound of Interest

Compound Name: *BOC-D-Leucine monohydrate*

Cat. No.: *B2979940*

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For researchers, scientists, and drug development professionals, Nuclear Magnetic Resonance (NMR) spectroscopy is an indispensable tool for the unambiguous structural elucidation of molecules. This guide provides a comprehensive comparison of the expected NMR spectral data for **BOC-D-Leucine monohydrate** and its anhydrous form, offering a practical framework for structure confirmation.

This document outlines the expected  $^1\text{H}$  and  $^{13}\text{C}$  NMR chemical shifts, presents a detailed experimental protocol for data acquisition, and includes a logical workflow for spectral analysis to confirm the identity and purity of **BOC-D-Leucine monohydrate**.

## Comparative NMR Data Analysis

The following tables summarize the expected  $^1\text{H}$  and  $^{13}\text{C}$  NMR chemical shifts for **BOC-D-Leucine monohydrate** and its anhydrous counterpart. The data for the D-enantiomer is anticipated to be identical to that of the L-enantiomer in an achiral solvent. The presence of a water molecule in the monohydrate may lead to subtle changes in the chemical shifts of nearby protons and carbons, particularly the carboxylic acid proton and the carbonyl carbon, due to hydrogen bonding interactions. The exact chemical shifts can also be influenced by the choice of solvent and the concentration of the sample.

Table 1: Expected  $^1\text{H}$  NMR Chemical Shifts (ppm) in  $\text{DMSO-d}_6$

Protons	BOC-D-Leucine Monohydrate (Expected)	Anhydrous BOC-D-Leucine (Expected)	Multiplicity	Coupling Constant (J) in Hz
-C(CH <sub>3</sub> ) <sub>3</sub> (BOC)	~1.39	~1.39	s	-
-CH(CH <sub>3</sub> ) <sub>2</sub>	~0.85	~0.85	d	~6.5
-CH(CH <sub>3</sub> ) <sub>2</sub>	~0.90	~0.90	d	~6.5
-CH <sub>2</sub> -CH-	~1.45-1.65	~1.45-1.65	m	-
-CH <sub>2</sub> -CH-	~1.65-1.75	~1.65-1.75	m	-
α-CH	~3.80-3.90	~3.80-3.90	m	-
-NH-	~7.00-7.20	~7.00-7.20	d	~8.0
-COOH	Variable, broad	Variable, broad	s (broad)	-
H <sub>2</sub> O	~3.30	-	s	-

Table 2: Expected <sup>13</sup>C NMR Chemical Shifts (ppm) in DMSO-d<sub>6</sub>

Carbon	BOC-D-Leucine Monohydrate (Expected)	Anhydrous BOC-D- Leucine (Expected)
-C(CH <sub>3</sub> ) <sub>3</sub> (BOC)	~28.1	~28.1
-C(CH <sub>3</sub> ) <sub>3</sub> (BOC)	~78.0	~78.0
-CH(CH <sub>3</sub> ) <sub>2</sub>	~21.5	~21.5
-CH(CH <sub>3</sub> ) <sub>2</sub>	~23.0	~23.0
-CH(CH <sub>3</sub> ) <sub>2</sub>	~24.5	~24.5
-CH <sub>2</sub> -CH-	~40.5	~40.5
α-CH	~53.5	~53.5
-C=O (BOC)	~155.5	~155.5
-C=O (Acid)	~174.5	~174.5

## Experimental Protocol for NMR Analysis

A detailed and standardized protocol is crucial for obtaining high-quality, reproducible NMR data.

### 1. Sample Preparation:

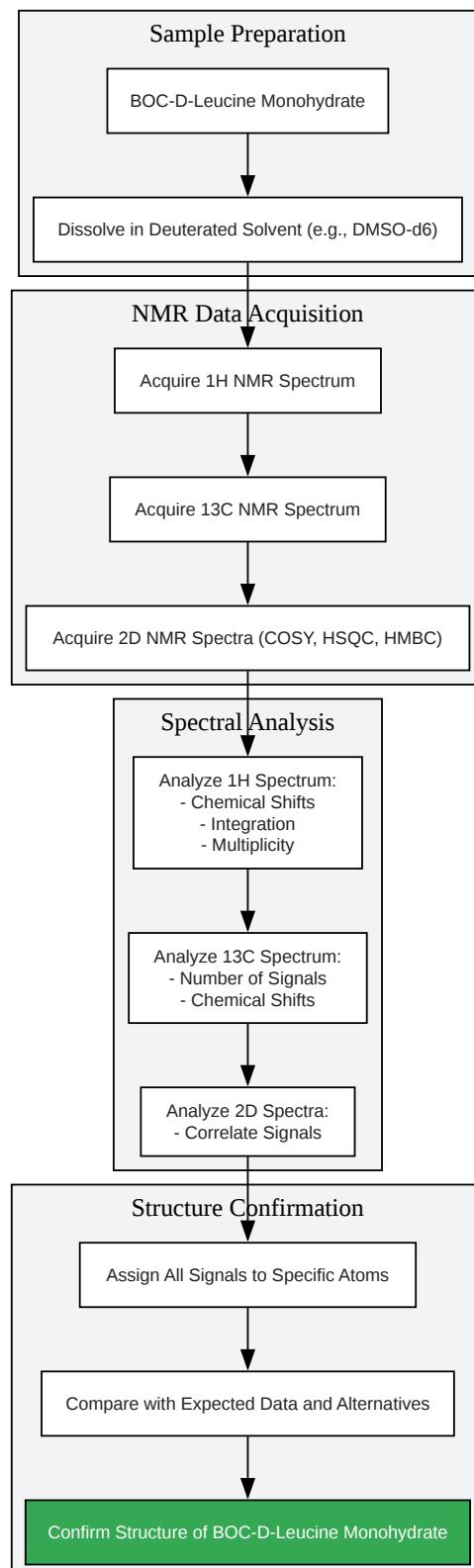
- Weigh approximately 10-20 mg of the BOC-D-Leucine sample (monohydrate or anhydrous).
- Dissolve the sample in 0.6-0.7 mL of a suitable deuterated solvent (e.g., DMSO-d<sub>6</sub>, CDCl<sub>3</sub>, or MeOD). DMSO-d<sub>6</sub> is often preferred for its ability to dissolve a wide range of compounds and for the observation of exchangeable protons like -NH and -COOH.
- Transfer the solution to a clean, dry 5 mm NMR tube.
- For accurate chemical shift referencing, a small amount of an internal standard such as tetramethylsilane (TMS) can be added, although referencing to the residual solvent peak is also common.

### 2. NMR Data Acquisition:

- Instrument: A high-field NMR spectrometer (e.g., 400 MHz or higher) is recommended for better signal dispersion.
- $^1\text{H}$  NMR:
  - Pulse Sequence: Standard single-pulse experiment.
  - Spectral Width: Approximately 12-15 ppm, centered around 6 ppm.
  - Number of Scans: 16-64 scans, depending on the sample concentration.
  - Relaxation Delay: 1-2 seconds.
- $^{13}\text{C}$  NMR:
  - Pulse Sequence: Proton-decoupled pulse sequence (e.g., zgpg30).
  - Spectral Width: Approximately 200-220 ppm, centered around 100 ppm.
  - Number of Scans: 1024-4096 scans are typically required due to the lower natural abundance of  $^{13}\text{C}$ .
  - Relaxation Delay: 2-5 seconds.
- 2D NMR (Optional but Recommended for Unambiguous Assignment):
  - COSY (Correlation Spectroscopy): To establish proton-proton coupling networks.
  - HSQC (Heteronuclear Single Quantum Coherence): To correlate directly bonded proton and carbon atoms.
  - HMBC (Heteronuclear Multiple Bond Correlation): To identify long-range proton-carbon correlations, which is particularly useful for assigning quaternary carbons and the carbonyl groups.

## Workflow for Structure Confirmation

The following diagram illustrates the logical workflow for confirming the structure of **BOC-D-Leucine monohydrate** using NMR spectroscopy.



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